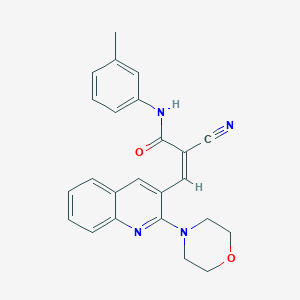
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- Structure : The compound features a cyano group, a morpholine ring, and a quinoline moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and inflammation.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators. For example, it has been shown to lower levels of nitric oxide (NO) and cytokines like TNFα and IL-1β in macrophage cultures when treated with lipopolysaccharide (LPS) .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 18.0 |
Case Study 1: In Vivo Efficacy
A study explored the effects of the compound on CFA-induced paw edema in mice. The administration of this compound resulted in a significant reduction in edema compared to controls, suggesting strong anti-inflammatory properties .
Case Study 2: Molecular Docking Studies
Molecular docking studies have identified potential targets for this compound, including COX-2 and iNOS. These targets are pivotal in inflammatory processes, and the binding affinities observed suggest that this compound could be developed as a novel anti-inflammatory agent .
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-4-7-21(13-17)26-24(29)20(16-25)15-19-14-18-6-2-3-8-22(18)27-23(19)28-9-11-30-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGLRVEDODSEC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














